4-(Trifluoromethyl)cyclohexane-1-carbohydrazide
Overview
Description
4-(Trifluoromethyl)cyclohexane-1-carbohydrazide is a useful research compound. Its molecular formula is C8H13F3N2O and its molecular weight is 210.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Studies : The study of compounds related to 4-(Trifluoromethyl)cyclohexane-1-carbohydrazide, such as 5-Fluoro-3-phenyl-N′-(4-propylcyclohexylidene)-1H-indole-2-carbohydrazide, involves analyzing their crystal structures. These studies provide insights into the conformational and intermolecular interactions of such compounds, which are crucial for understanding their chemical behavior and potential applications (Çelikesir, Akkurt, Üstündağ, & Büyükgüngör, 2013).
Synthesis and Properties of Polyimides : Derivatives of this compound have been used in the synthesis of organosoluble polyimides. These polyimides exhibit excellent solubility in various organic solvents and demonstrate good mechanical properties and thermal stability, making them suitable for advanced material applications (Yang, Su, & Hsiao, 2004).
Antimicrobial and Antioxidant Activity : Compounds containing the trifluoromethyl group, such as those related to this compound, have been synthesized and studied for their antimicrobial and antioxidant properties. These compounds have shown potential in capturing free radicals and presenting bacteriostatic and fungistatic activity (Bonacorso et al., 2012).
Hydrogen Bonding Studies in Analogous Compounds : Research involving cyclohexyl 4'-O-cyclohexyl beta-D-cellobioside, a structurally related compound, focuses on understanding the role of hydrogen bonding and nonpolar group interactions. This is significant in the study of cellulosic and carbohydrate structures (Yoneda et al., 2008).
Chemical Synthesis and Characterization : Various derivatives of this compound have been synthesized and characterized. Studies in this area contribute to the understanding of their chemical properties, potential applications in organic synthesis, and biological activities (Holla et al., 2005).
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexane-1-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(14)13-12/h5-6H,1-4,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDZEWVFTIZRNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NN)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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